Helveticoside
Helveticoside
Helveticoside is a cardenolide glycoside that consists of strophanthidin having a digitoxosyl group attached at position 3. It has a role as an antineoplastic agent, an apoptosis inducer and a plant metabolite. It is a cardenolide glycoside, a steroid lactone, a steroid aldehyde, a 5beta-hydroxy steroid, a 14beta-hydroxy steroid, a digitoxoside and a monosaccharide derivative. It is functionally related to a strophanthidin.
Helveticoside is a natural product found in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available.
Helveticoside is a natural product found in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
630-64-8
VCID:
VC21196784
InChI:
InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1
SMILES:
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O
Molecular Formula:
C29H42O9
Molecular Weight:
534.6 g/mol
Helveticoside
CAS No.: 630-64-8
Cat. No.: VC21196784
Molecular Formula: C29H42O9
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Helveticoside is a cardenolide glycoside that consists of strophanthidin having a digitoxosyl group attached at position 3. It has a role as an antineoplastic agent, an apoptosis inducer and a plant metabolite. It is a cardenolide glycoside, a steroid lactone, a steroid aldehyde, a 5beta-hydroxy steroid, a 14beta-hydroxy steroid, a digitoxoside and a monosaccharide derivative. It is functionally related to a strophanthidin. Helveticoside is a natural product found in Erysimum cuspidatum, Adonis aestivalis, and other organisms with data available. |
|---|---|
| CAS No. | 630-64-8 |
| Molecular Formula | C29H42O9 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
| Standard InChI | InChI=1S/C29H42O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,15-16,18-22,24-25,31,33-35H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22+,24+,25-,26-,27+,28+,29+/m1/s1 |
| Standard InChI Key | QBILRDAMJUPXCX-AGAUEGNUSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O |
| SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O |
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